molecular formula C6H13NO2 B11710756 (2R,4S)-2-(Hydroxymethyl)piperidin-4-ol

(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol

Cat. No.: B11710756
M. Wt: 131.17 g/mol
InChI Key: ZIAMNCSCLHKWGP-RITPCOANSA-N
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Description

(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol (CAS 1448706-28-2) is a chiral piperidine derivative of high interest in medicinal chemistry and biosynthesis research. This compound serves as a key synthetic intermediate and biosynthetic precursor in the pathway to 1-deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor . DNJ is a leading compound for the treatment of diabetes and is also being investigated for its potential in managing viral infections, including COVID-19 . The stereochemistry of this piperidine backbone is critical for its biological activity, as the specific configuration at the C2 and C4 positions is a prerequisite for the formation of the fully functional DNJ molecule . Piperidine rings are among the most significant structural motifs in pharmaceuticals, found in more than twenty classes of FDA-approved drugs . As such, this compound provides researchers with a valuable building block for the development of new therapeutic agents and for studying complex biosynthetic pathways. Our product is supplied with a guaranteed purity of 95% or greater . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R,4S)-2-(hydroxymethyl)piperidin-4-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-3-6(9)1-2-7-5/h5-9H,1-4H2/t5-,6+/m1/s1

InChI Key

ZIAMNCSCLHKWGP-RITPCOANSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1O)CO

Canonical SMILES

C1CNC(CC1O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(Hydroxymethyl)piperidin-4-ol typically involves the use of optically active starting materials to ensure the desired stereochemistry. One common method is the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral catalysts and advanced separation techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique stereochemistry allows for the development of drugs targeting neurological disorders and other medical conditions. For example, derivatives of this compound have been investigated for their potential use in treating Alzheimer's disease by acting on β-secretase enzymes, which play a role in amyloid plaque formation .

Case Study:
A study highlighted the synthesis of novel analogs based on this compound that exhibit inhibitory activity against key enzymes involved in neurodegenerative diseases. These compounds showed promising results in vitro, demonstrating enhanced binding affinities and selectivity towards their targets compared to existing treatments .

Organic Synthesis

Synthetic Intermediates:
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its hydroxymethyl group provides functional versatility that can be exploited in various reactions including oxidation and substitution processes. This makes it an essential component in the preparation of natural products and agrochemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConversion of hydroxyl to carbonyl groupsChromium trioxide, pyridinium chlorochromate
ReductionReduction to corresponding aminesLithium aluminum hydride, sodium borohydride
SubstitutionFormation of substituted piperidinesAlkyl halides, acyl chlorides

Biological Studies

Chiral Recognition:
Due to its chiral centers, this compound is valuable for studying chiral recognition processes. This property is crucial for developing enantioselective catalysts and understanding molecular interactions in biological systems.

Case Study:
Research has demonstrated that this compound can effectively inhibit specific methyltransferases involved in gene regulation. By modifying its structure, researchers were able to enhance its inhibitory potency, showcasing its potential as a therapeutic agent in cancer treatment .

Industrial Applications

Large-scale Synthesis:
In industrial settings, this compound is produced through optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation and enzymatic resolution are employed to achieve the desired enantiomeric purity necessary for pharmaceutical applications.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Migalastat (Galafold®)

Structure : (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride .
Key Differences :

  • Migalastat has three hydroxyl groups (positions 3, 4, 5) compared to one hydroxyl (position 4) in the target compound.
  • The hydroxymethyl group is present in both, but migalastat’s additional hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity. Pharmacological Relevance: Migalastat is FDA-approved for Fabry disease, targeting α-galactosidase A.

4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol

Structure : Piperidine ring with a hydroxyl group at position 3 and a 4-hydroxyphenyl substituent at position 4 .
Key Differences :

  • The 4-hydroxyphenyl group introduces aromaticity and hydrophobicity, contrasting with the target compound’s aliphatic hydroxymethyl group.
  • Stereochemistry (3S,4S) differs from the target’s (2R,4S), which may alter interactions with chiral receptors.
    Functional Implications : The aromatic substituent could enhance binding to hydrophobic enzyme pockets, whereas the target compound’s polar groups favor aqueous solubility .

(3S,4R)-1-Methyl-4-(2,4,6-Trimethoxy-phenyl)piperidin-3-ol

Structure : Piperidine with a 2,4,6-trimethoxyphenyl group at position 4 and a methyl group at position 1 .
Key Differences :

  • The bulky trimethoxyphenyl group increases steric hindrance and lipophilicity, unlike the target compound’s compact hydroxymethyl group.
  • Methoxy groups may improve metabolic stability compared to hydroxyl groups, which are prone to glucuronidation. Potential Applications: Such substituents are common in kinase inhibitors (e.g., targeting tyrosine kinases), whereas the target compound’s simpler structure may favor modular drug design .

(2R,4S)-1-[2-(4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethyl]-2-(hydroxymethyl)piperidin-4-ol

Structure : A complex derivative of the target compound, featuring a thiazole-linked dichlorophenyl group .
Key Differences :

  • The target compound serves as a core scaffold here, highlighting its utility in constructing bioactive molecules.
    Functional Role : The dichlorophenyl-thiazole group may confer antimicrobial or anticancer activity, leveraging the hydroxymethyl-piperidine core for solubility .

(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol

Structure: Piperidine with a bis-isopropylamino group at position 3 and a hydroxyl group at position 4 . Key Differences:

  • The bis-isopropylamino group increases lipophilicity and steric bulk, contrasting with the target compound’s polar hydroxymethyl group.
  • Stereochemistry (3S,4S) vs. (2R,4S) may lead to divergent biological selectivity. Therapeutic Potential: The amino group could facilitate interactions with G-protein-coupled receptors (GPCRs), whereas the target compound’s hydroxyl groups may favor carbohydrate-processing enzymes .

Research Implications

The structural diversity among these piperidine derivatives underscores the importance of substituent choice in drug design. For example:

  • Hydroxyl/Hydroxymethyl Groups : Enhance solubility but may reduce metabolic stability.
  • Aromatic/Bulky Substituents : Improve target affinity but complicate synthesis and bioavailability.
  • Stereochemistry : Critically influences binding to chiral biological targets, as seen in migalastat’s enzyme-specific action .

Further studies on (2R,4S)-2-(Hydroxymethyl)piperidin-4-ol could explore its utility as a scaffold for Fabry disease therapeutics or its role in modulating carbohydrate-processing enzymes, leveraging its stereochemical specificity.

Biological Activity

(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol is a chiral piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules, including donepezil, an acetylcholinesterase inhibitor used in Alzheimer's disease treatment. Understanding the biological activity of this compound can provide insights into its therapeutic potential and inform future drug design efforts.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C6H13NO2
  • Molecular Weight : 129.17 g/mol
  • IUPAC Name : this compound

Acetylcholinesterase Inhibition

Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases. A study reported that the compound's AChE inhibitory activity was assessed using electric eel AChE as a model, demonstrating an IC50 value of approximately 1.01 μM, indicating potent activity compared to other analogues .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry. SAR studies reveal that modifications at the 2-position of the piperidine ring significantly affect inhibitory potency. For instance, analogues with 2S chirality showed enhanced activity compared to their 2R counterparts . This stereoselectivity suggests that the spatial arrangement of substituents around the piperidine ring is critical for optimal binding and activity at the AChE active site.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound against AChE. The results indicated that:

CompoundIC50 (μM)Remarks
This compound1.01Potent AChE inhibitor
Donepezil0.03Standard reference for comparison
Other analoguesVariesStereochemical variations affect potency

These findings underscore the compound's potential as a lead structure for developing new AChE inhibitors with improved efficacy.

Toxicological Assessment

In addition to its pharmacological properties, preliminary toxicological assessments have been conducted to evaluate the safety profile of this compound. Results from ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate favorable profiles with low toxicity levels observed in cellular assays . Further investigations are necessary to fully characterize its safety in vivo.

Q & A

Q. What are the optimal synthetic routes for (2R,4S)-2-(Hydroxymethyl)piperidin-4-ol?

The synthesis typically involves stereoselective strategies to preserve the (2R,4S) configuration. A common approach includes:

  • Stepwise functionalization : Starting from a piperidine scaffold, introduce the hydroxymethyl and hydroxyl groups via regioselective oxidation or substitution. For example, hydroxylation at C4 can be achieved using oxidizing agents like KMnO₄ under controlled pH, while the hydroxymethyl group at C2 may require protecting-group strategies (e.g., benzyloxycarbonyl) to avoid side reactions .
  • Chiral resolution : Racemic mixtures can be resolved using chiral auxiliaries or enzymatic methods to isolate the desired stereoisomer .

Q. How can stereochemical purity be ensured during synthesis?

  • Chiral catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to favor the (2R,4S) configuration.
  • Analytical validation : Use polarimetry, chiral HPLC, or NMR spectroscopy with chiral shift reagents to confirm enantiomeric excess .

Q. What are the recommended handling and storage protocols?

  • Storage : Store in sealed, moisture-resistant containers at room temperature (RT) to prevent hydrolysis or oxidation. Desiccants like silica gel are recommended for long-term stability .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of dust .

Advanced Research Questions

Q. How do reaction pathways vary under different experimental conditions?

  • Oxidation : The C4 hydroxyl group can be oxidized to a ketone using CrO₃ or Dess-Martin periodinane, though competing oxidation of the hydroxymethyl group (C2) may occur without proper protection .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces unsaturated bonds while preserving stereochemistry, but acidic conditions may epimerize chiral centers .
  • Substitution : Halogenation at C4 via PCl₅ or SOCl₂ produces intermediates for nucleophilic displacement, enabling derivatization for SAR studies .

Q. What is the role of stereochemistry in biological activity?

The (2R,4S) configuration influences binding affinity to biological targets. For example:

  • Enzyme interactions : The spatial arrangement of hydroxyl groups may hydrogen-bond with catalytic residues in enzymes (e.g., kinases or proteases), as seen in structurally related piperidine derivatives .
  • Receptor selectivity : Mirror-image stereoisomers (e.g., 2S,4R) often show reduced activity due to mismatched chirality with binding pockets .

Q. What analytical methods validate structural and stereochemical integrity?

  • NMR : ¹H and ¹³C NMR spectra provide diastereotopic proton splitting patterns and coupling constants (e.g., J-values for axial/equatorial protons) to confirm stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns unique to the (2R,4S) configuration .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What pharmacological targets are associated with this compound?

  • Neurological targets : Piperidine derivatives modulate neurotransmitter receptors (e.g., σ, NMDA) due to structural mimicry of endogenous ligands. The hydroxymethyl group may enhance blood-brain barrier permeability .
  • Antimicrobial activity : Hydroxyl groups facilitate metal chelation, inhibiting metalloenzymes in pathogens. Comparative studies with analogs (e.g., 4-aminomethyl derivatives) show enhanced efficacy against Gram-positive bacteria .

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